7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride is a chemical compound characterized by its unique thiazole-pyridine structure. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of anticoagulant drugs. Its molecular formula is , and it has a molecular weight of approximately 234.7 g/mol .
These reactions are essential for developing new pharmacological agents targeting blood coagulation factors.
Research indicates that 7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride exhibits significant biological activity as an inhibitor of Factor Xa, a crucial component in the coagulation cascade. This inhibition can help in managing conditions related to thrombosis and stroke prevention. Its structural features contribute to its efficacy in binding to the active site of Factor Xa, thus blocking its activity .
The synthesis of 7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride typically involves multi-step processes:
The primary applications of 7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride include:
Its role as a building block in drug synthesis underscores its importance in pharmaceutical chemistry .
Interaction studies focus on how 7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride interacts with various biological targets:
These studies are crucial for evaluating its therapeutic potential and safety profile in clinical settings .
Several compounds share structural similarities with 7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride. Here’s a comparison highlighting their uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 5-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine | 1.00 | Ethyl group may alter biological activity compared to methyl. |
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide | 0.99 | Dihydrobromide salt form may impact solubility and stability. |
| 5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine | 0.97 | Isopropyl substitution could modify pharmacokinetics. |
| 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine | 0.97 | Lacks methyl substitution at position five; may have different activity profiles. |
| 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride | 0.96 | Hydrochloride salt form; affects solubility but retains core structure. |
This comparison illustrates that while these compounds share similar frameworks and potential activities as anticoagulants or enzyme inhibitors, subtle differences in substituents can lead to significant variations in their pharmacological properties and applications .